3,5-Bis(trifluoromethyl)-benzeneethanamine

Medicinal Chemistry Pharmacokinetics ADME

3,5-Bis(trifluoromethyl)-benzeneethanamine (CAS 181772-08-7) is a fluorinated aromatic amine characterized by a phenethylamine core substituted with two trifluoromethyl groups at the 3 and 5 positions of the benzene ring. This substitution pattern imparts distinct physicochemical properties, including a calculated LogP (XlogP) of 3.0 and a topological polar surface area (TPSA) of 26 Ų.

Molecular Formula C10H9F6N
Molecular Weight 257.18 g/mol
CAS No. 181772-08-7
Cat. No. B3032447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Bis(trifluoromethyl)-benzeneethanamine
CAS181772-08-7
Molecular FormulaC10H9F6N
Molecular Weight257.18 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CCN
InChIInChI=1S/C10H9F6N/c11-9(12,13)7-3-6(1-2-17)4-8(5-7)10(14,15)16/h3-5H,1-2,17H2
InChIKeyQJNMFINEIFVNMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Bis(trifluoromethyl)-benzeneethanamine (181772-08-7): A Fluorinated Phenethylamine Building Block


3,5-Bis(trifluoromethyl)-benzeneethanamine (CAS 181772-08-7) is a fluorinated aromatic amine characterized by a phenethylamine core substituted with two trifluoromethyl groups at the 3 and 5 positions of the benzene ring . This substitution pattern imparts distinct physicochemical properties, including a calculated LogP (XlogP) of 3.0 and a topological polar surface area (TPSA) of 26 Ų [1]. The compound is primarily utilized as a versatile building block or intermediate in medicinal chemistry and materials science, where the strong electron-withdrawing nature and high lipophilicity of the 3,5-bis(trifluoromethyl)phenyl motif are leveraged [2].

Why 3,5-Bis(trifluoromethyl)-benzeneethanamine Cannot Be Replaced by Common Phenethylamine Analogs


Substituting 3,5-bis(trifluoromethyl)-benzeneethanamine with simpler analogs like phenethylamine or 4-(trifluoromethyl)phenethylamine leads to significant changes in critical physicochemical and electronic parameters, compromising its utility in specific research and industrial applications. The 3,5-bis-CF3 substitution pattern creates a unique combination of high lipophilicity (XlogP = 3.0) and a strongly electron-deficient aromatic ring [1]. This property is crucial for enhancing passive membrane permeability in biological contexts and for tuning the electronic properties of catalysts [2]. Compounds with a single CF3 group or alternative substitution patterns will exhibit different LogP values and electron densities, directly impacting performance in applications ranging from fragment-based drug discovery to asymmetric catalysis [3].

Quantitative Differentiation of 3,5-Bis(trifluoromethyl)-benzeneethanamine (181772-08-7)


Superior Lipophilicity (LogP) vs. Unsubstituted Phenethylamine

The compound exhibits a calculated LogP (XlogP) of 3.0 [1]. This represents a substantial increase in lipophilicity compared to the unsubstituted phenethylamine, which has a reported LogP of approximately 0.9 [2]. The higher LogP value is characteristic of the 3,5-bis(trifluoromethyl)phenyl motif and is critical for enhancing passive membrane permeability in drug discovery programs [3].

Medicinal Chemistry Pharmacokinetics ADME

Enhanced Hydrophobicity and Electron Deficiency vs. 4-(Trifluoromethyl)phenethylamine

The presence of two trifluoromethyl groups in the 3,5-positions creates a stronger electron-deficient aromatic ring and higher hydrophobicity compared to mono-substituted analogs. A catalyst incorporating a 3,5-bis(trifluoromethyl)phenyl group demonstrated superior performance over other catalysts, achieving an excellent chemical yield and enantioselectivity in an asymmetric Michael reaction . This demonstrates that the electronic and steric properties of the 3,5-bis-CF3 motif are crucial for optimal catalytic activity, a finding that is directly transferable to this compound as a building block [1].

Organic Synthesis Organocatalysis Electronic Effects

Structural Confirmation and Purity for Reproducible Results

The compound's identity and purity are verifiable through established analytical methods. Its InChIKey (QJNMFINEIFVNMK-UHFFFAOYSA-N) and canonical SMILES (NCCC1=CC(C(F)(F)F)=CC(C(F)(F)F)=C1) provide unambiguous identification . Commercial suppliers provide it with a minimum purity specification of 95%, ensuring reliable performance in research and development . This level of characterization and supply consistency is essential for reproducible experiments, distinguishing it from less characterized or inconsistently available analogs.

Analytical Chemistry Quality Control Procurement

Key Applications for 3,5-Bis(trifluoromethyl)-benzeneethanamine (181772-08-7)


Building Block for High-Lipophilicity Drug Candidates

The high LogP of 3.0 (vs. 0.9 for phenethylamine) makes this compound an ideal starting point for designing molecules intended to cross biological membranes [1]. In fragment-based drug discovery, a 3,5-bis(trifluoromethyl)phenyl core is a recognized scaffold for developing covalent probes and inhibitors, as evidenced by its inclusion in specialized fragment libraries [2].

Synthesis of High-Performance Organocatalysts and Ligands

The strong electron-withdrawing character of the 3,5-bis(trifluoromethyl)phenyl group is essential for modulating the activity of metal and organocatalysts [3]. This compound can be used to prepare novel aminothiourea catalysts for asymmetric synthesis, where the 3,5-bis-CF3 motif has been shown to deliver superior yields and enantioselectivities compared to other substituents .

Investigating Fluorinated Motifs in Materials Science

The presence of two trifluoromethyl groups imparts chemical stability and distinct electronic properties, making this amine a valuable monomer or cross-linking agent for creating fluorinated polymers with enhanced thermal and chemical resistance [3].

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